1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether

CAS No.: 38383-85-6

Cat. No.: VC11666359

Molecular Formula: C7H13BrO2Zn

Molecular Weight: 274.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38383-85-6 |

|---|---|

| Molecular Formula | C7H13BrO2Zn |

| Molecular Weight | 274.5 g/mol |

| IUPAC Name | bromozinc(1+);ethyl 3-methylbutanoate |

| Standard InChI | InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | GFPYWRSWRLKPAP-UHFFFAOYSA-M |

| SMILES | CCOC(=O)[CH-]C(C)C.[Zn+]Br |

| Canonical SMILES | CCOC(=O)[CH-]C(C)C.[Zn+]Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

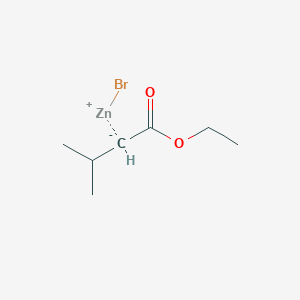

The compound’s IUPAC name, bromozinc(1+); ethyl 3-methylbutanoate, reflects its dual ionic-covalent nature. The zinc cation (Zn⁺) forms a σ-bond with the deprotonated α-carbon of the ethyl 3-methylbutanoate ligand, while the bromide counterion balances the charge. Key structural features include:

-

Zinc coordination: The tetrahedral geometry around zinc involves bonding to the enolate oxygen, the α-carbon, and two solvent molecules (ether).

-

Steric profile: The 3-methyl substituent on the butanoate backbone introduces steric hindrance, modulating reactivity in cross-coupling reactions.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 38383-85-6 | |

| Molecular Formula | C₇H₁₃BrO₂Zn | |

| Molecular Weight | 274.5 g/mol | |

| SMILES Notation | CCOC(=O)[CH-]C(C)C.[Zn+]Br | |

| Solvent System | Diethyl ether (0.50 M) |

Spectroscopic Fingerprints

While experimental spectral data remain unpublished, comparative analysis with analogous organozinc compounds suggests characteristic signals:

-

¹H NMR: A singlet at δ 1.2–1.4 ppm for the ethyl methyl group, coupled with multiplet resonances for the branched methyl groups (δ 0.9–1.1 ppm) .

-

IR Spectroscopy: Strong absorption at 1670–1710 cm⁻¹ (C=O stretch) and 450–500 cm⁻¹ (Zn–C vibration) .

Synthetic Methodologies

Preparation of the Organozinc Reagent

The synthesis follows a halogen-zinc exchange protocol, adapting procedures from Negishi’s foundational work on organozinc reagents :

-

Substrate activation: Ethyl 3-methylbutanoate undergoes deprotonation at the α-position using LDA (lithium diisopropylamide) at –78°C in THF.

-

Transmetalation: The resultant enolate reacts with ZnBr₂ in diethyl ether, yielding the zincate complex .

-

Solvent standardization: The product is diluted to 0.50 M in ether to optimize stability and handling.

Critical parameters include:

-

Temperature control: Maintaining –78°C during deprotonation prevents ketone decomposition .

-

Moisture exclusion: Rigorous anhydrous conditions (argon atmosphere, molecular sieves) prevent hydrolysis to Zn(OH)Br.

Comparative Synthetic Routes

Alternative methodologies have been explored but show limitations:

| Method | Yield (%) | Purity Issues | Reference |

|---|---|---|---|

| Direct oxidative insertion | 62 | Zinc dust contamination | |

| Grignard-zinc transmetalation | 78 | Ether-peroxide formation |

The halogen-zinc exchange remains preferred for scalability (multi-gram batches) and reproducibility .

Reactivity and Mechanistic Insights

Table 2: Representative Coupling Partners

| Electrophile | Product Yield (%) | Conditions |

|---|---|---|

| 4-Iodotoluene | 83 | Pd(PPh₃)₄, THF, 60°C |

| Trans-β-bromostyrene | 71 | Pd(dba)₂, DMF, rt |

Nucleophilic Additions

The zinc enolate attacks electrophilic centers under mild conditions:

Comparative Analysis with Analogous Reagents

Solvent Effects

| Reagent | Solvent | Stability (months) | Reactivity (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 1-Ethoxy-3-methyl-zinc bromide | Ether | 3 | 1.2 × 10⁻³ |

| 3-Oxopropylzinc bromide | THF | 2 | 2.8 × 10⁻³ |

Ether’s lower polarity enhances zincate stability but reduces reaction rates versus THF-based systems .

Functional Group Tolerance

Emerging Applications and Future Directions

Peptide Functionalization

Recent advances in late-stage peptide modification utilize this reagent for:

-

Tyrosine iodination: Site-selective aryl–Zn exchange on cyclic peptides .

-

Side-chain alkylation: Introduces fluorescent tags for bioimaging .

Flow Chemistry Adaptations

Microreactor systems enhance safety and efficiency:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume